4,7-Methano-1H-inden-1-one, 3a,4,5,6,7,7a-hexahydro-2,3-diphenyl-7a-(1-piperidinyl)-, (3a-alpha,4-beta,7-beta,7a-alpha)-
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Overview
Description
4,7-Methano-1H-inden-1-one, 3a,4,5,6,7,7a-hexahydro-2,3-diphenyl-7a-(1-piperidinyl)-, (3a-alpha,4-beta,7-beta,7a-alpha)- is a complex organic compound with a molecular weight of 383.535 and a molecular formula of C27H29NO . This compound is characterized by its unique structure, which includes a piperidinyl group and a hexahydro-indenone core.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
4,7-Methano-1H-inden-1-one, 3a,4,5,6,7,7a-hexahydro-2,3-diphenyl-7a-(1-piperidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. It may bind to specific receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific context of its use and the biological systems being studied .
Comparison with Similar Compounds
Similar compounds to 4,7-Methano-1H-inden-1-one, 3a,4,5,6,7,7a-hexahydro-2,3-diphenyl-7a-(1-piperidinyl)- include other indenone derivatives and compounds with piperidinyl groups. These compounds may share similar chemical properties but differ in their specific substituents and overall structure, leading to unique reactivity and applications .
Properties
CAS No. |
41822-42-8 |
---|---|
Molecular Formula |
C27H29NO |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(1S,2S,6R,7R)-4,5-diphenyl-2-piperidin-1-yltricyclo[5.2.1.02,6]dec-4-en-3-one |
InChI |
InChI=1S/C27H29NO/c29-26-24(20-12-6-2-7-13-20)23(19-10-4-1-5-11-19)25-21-14-15-22(18-21)27(25,26)28-16-8-3-9-17-28/h1-2,4-7,10-13,21-22,25H,3,8-9,14-18H2/t21-,22+,25-,27+/m1/s1 |
InChI Key |
SLBQIBLJLPYNBR-SMOXFMQHSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@]23[C@H]4CC[C@H](C4)[C@@H]2C(=C(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CCN(CC1)C23C4CCC(C4)C2C(=C(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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